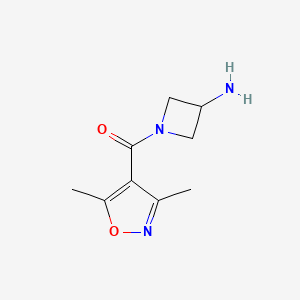

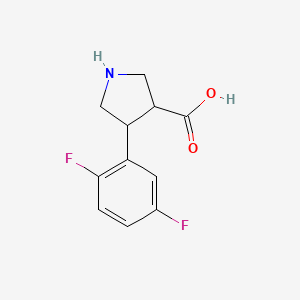

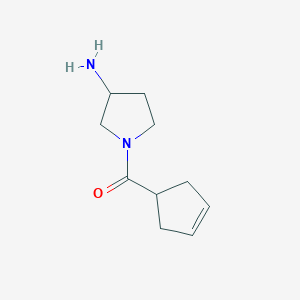

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Vue d'ensemble

Description

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, or AMME for short, is a synthetic compound of particular interest to the scientific community due to its potential applications in research and development. AMME is an azetidine-based molecule that has been studied for its potential to act as a chiral building block in organic synthesis, as a useful reagent in organic synthesis, and as a pharmacological agent.

Applications De Recherche Scientifique

Medicinal Chemistry: Potential MK2 Kinase Inhibition

“1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one” may serve as a potential inhibitor for MK2 (Mitogen-activated protein kinase-activated protein kinase 2), which is involved in cellular responses to stress and inflammation . MK2 inhibitors are being explored for their therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as conditions like heart failure and brain ischemic injury .

Pharmacology: Drug Development and Synthesis

In pharmacology, this compound could be a precursor in the synthesis of more complex molecules with pharmacological activity. Its structure suggests potential reactivity and versatility, making it a candidate for drug development programs aiming to synthesize new therapeutic agents .

Biochemistry: Enzyme Interaction Studies

Biochemically, “1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one” could be used to study enzyme interactions, particularly with kinases. Its amino group may mimic the transition state of substrate phosphorylation, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis and spectroscopy. Its unique structure allows for the testing and calibration of analytical instruments, ensuring accuracy in the detection and quantification of similar compounds .

Material Science: Polymer Synthesis

The compound’s functional groups suggest it could be used in material science for the synthesis of novel polymers. Its methoxy and ketone functionalities could participate in polymerization reactions, leading to materials with unique properties for industrial applications .

Environmental Science: Pollutant Degradation Studies

In environmental science, research could explore the use of “1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one” in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, aiding in the development of degradation pathways or remediation strategies.

Propriétés

IUPAC Name |

1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(8)4-9(5-7)6(10)3-11-2/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJECXMPDIKQEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

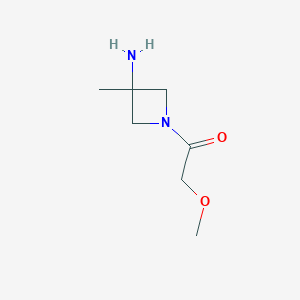

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

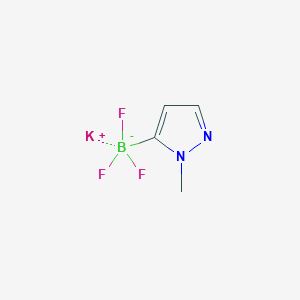

![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

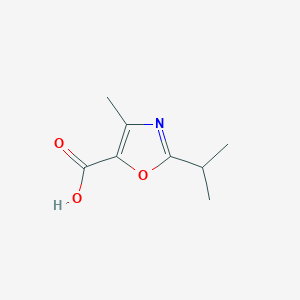

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)